

# structural analysis of silica glass using computational methods

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An In-Depth Technical Guide to the Structural Analysis of **Silica** Glass Using Computational Methods

This guide provides researchers, materials scientists, and professionals in related fields with a comprehensive overview of the computational techniques used to elucidate the atomic-level structure of **silica** glass. We move beyond simple procedural lists to explain the underlying causality behind methodological choices, ensuring a robust and validated approach to structural analysis.

## Introduction: Decoding the Amorphous State of Silica

**Silica** (SiO<sub>2</sub>) glass is a cornerstone material in science and technology, from optics and electronics to pharmaceuticals. Unlike its crystalline counterparts (e.g., quartz), which are defined by long-range periodic order, **silica** glass possesses a disordered, amorphous structure. This lack of periodicity makes experimental characterization challenging, particularly when probing the medium-range order that governs many of its unique properties.

Computational methods, primarily molecular dynamics (MD) and reverse Monte Carlo (RMC) simulations, have become indispensable tools for constructing and analyzing atomistic models that provide unparalleled insight into this complex material.<sup>[1][2]</sup> This guide details the principles, protocols, and analytical techniques that form the foundation of modern computational analysis of **silica** glass.

# Part I: The Computational Foundry: Generating Atomistic Models

The first step in any computational analysis is to generate a realistic three-dimensional model of the atomic arrangement. The two most powerful and widely used techniques for this purpose are Molecular Dynamics (MD) simulations and Reverse Monte Carlo (RMC) modeling.

## Chapter 1: Molecular Dynamics (MD) Simulations: The Melt-Quench Approach

MD simulation is a "bottom-up" approach that uses classical mechanics to compute the trajectories of atoms over time, governed by a set of interatomic potentials known as a force field.<sup>[3]</sup> The most common method for creating a glassy structure is the simulated "melt-quench" technique, which mimics the real-world process of glass formation.<sup>[4][5]</sup>

### The Principle of Melt-Quench

The process begins with a crystalline **silica** precursor (like  $\beta$ -cristobalite) or a random arrangement of silicon and oxygen atoms in a simulation box with periodic boundary conditions.<sup>[5][6]</sup> This system is heated to a very high temperature (e.g., 6000-8000 K) to create a molten, liquid state, ensuring all memory of the initial configuration is lost.<sup>[4][5]</sup> The simulated melt is then cooled rapidly to room temperature, preventing the atoms from arranging into a low-energy crystalline lattice and instead trapping them in a disordered, glassy state.<sup>[4][7]</sup>

### Causality in Experimental Choices: The Critical Role of the Force Field

The accuracy of any MD simulation is fundamentally dictated by the force field—the set of equations and parameters that describe the potential energy of the system. The choice of force field is the single most critical decision in the simulation setup, as it determines the interactions between Si-Si, Si-O, and O-O pairs.

Force Field	Key Characteristics & Applications	Typical Charges
BKS (van Beest, Kramer, van Santen)	<p>One of the most widely used potentials for bulk silica. It accurately reproduces the structure of both crystalline and amorphous phases.[8][9]</p> <p>However, its long-range Coulombic interactions can be computationally expensive.[10]</p>	$q_{\text{Si}} = +2.4$ , $q_{\text{O}} = -1.2$ [8][11]
TTAM (Tsuneyuki, Tsukuda, Aoki, Matsui)	<p>Found to be consistent with the structure of several crystalline phases and produces an almost perfect random tetrahedral network in simulations of amorphous silica.[9]</p>	Varies (potential is more complex)
ClayFF	<p>Often used for silica interfaces, particularly in the presence of water. It has shown success in describing the water structure on crystalline silica.[12]</p>	Varies
ReaxFF	<p>A reactive force field that can model chemical reactions, such as the breaking and forming of bonds. Useful for studying phenomena like water dissociation on silica surfaces or fracture mechanics.[12]</p>	Charges are dynamically calculated.

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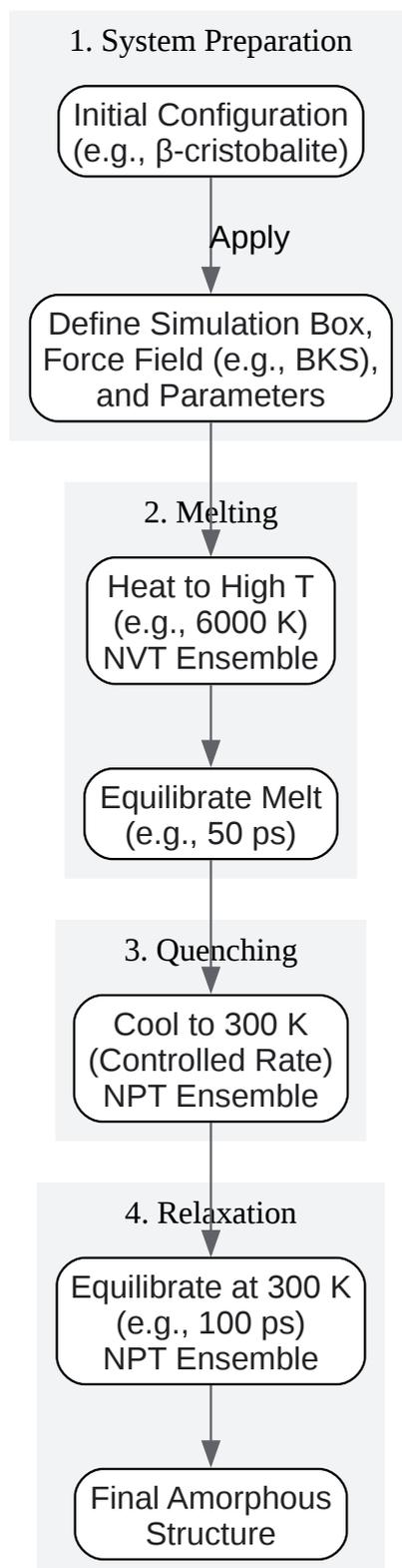
Silica-DDEC	A more recent force field parametrized using density functional theory (DFT) based charges, designed specifically for describing amorphous and crystalline silica surfaces.[8]	Varies (derived from DDEC method)
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Expertise in Practice: The BKS potential is often the starting point for bulk **silica** glass simulations due to its proven track record.[8][9] However, if the system involves interfaces or chemical reactions, a more specialized potential like ClayFF or ReaxFF is warranted to capture the relevant physics accurately.[12]

## Workflow: MD Melt-Quench Simulation

The logical flow of a melt-quench simulation is a multi-step process designed to achieve a stable, equilibrated amorphous structure.



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Caption: Workflow for generating **silica** glass via the MD melt-quench method.

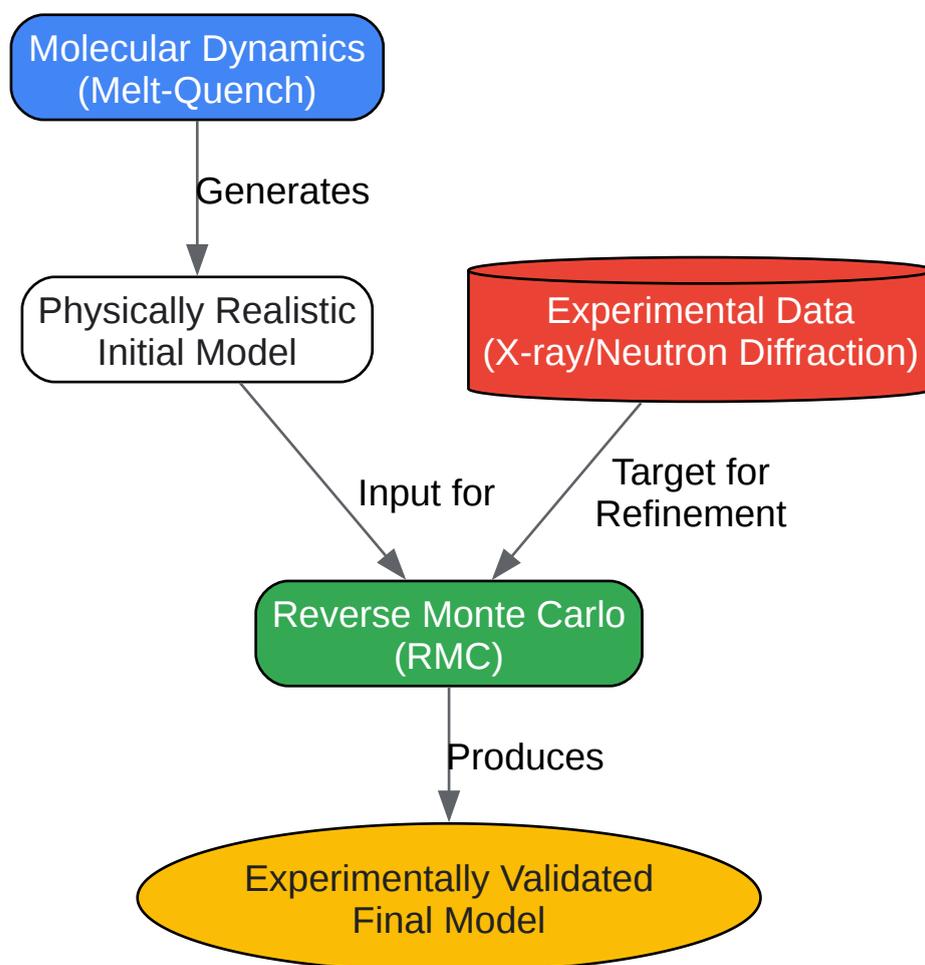
## Chapter 2: Reverse Monte Carlo (RMC) Modeling: Refining Against Reality

RMC is a powerful alternative and complementary technique. Instead of using a force field to predict a structure, RMC starts with an initial atomic configuration and adjusts atomic positions to minimize the difference between a calculated property (like a diffraction pattern) and experimental data.<sup>[13][14]</sup>

### The Principle of RMC

The core of the RMC method is an iterative algorithm.<sup>[14]</sup> An atom is moved randomly, and the structure factor or pair distribution function is recalculated from the new configuration. If the new configuration provides a better fit to the experimental data, the move is accepted. If the fit is worse, the move may still be accepted based on a probability criterion, allowing the system to escape local minima.<sup>[14]</sup> This process is repeated millions of times until the model converges on a structure that is maximally consistent with the experimental data.

**Trustworthiness through Synergy:** A key strength of modern approaches is the combination of MD and RMC. One can use a well-equilibrated structure from an MD simulation as the starting point for an RMC refinement.<sup>[15]</sup> This combines the physically realistic bonding and coordination environments generated by the force field with the precise structural constraints imposed by high-quality X-ray or neutron diffraction data. This synergistic approach produces models that are both physically sound and experimentally validated.



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Caption: Synergistic workflow combining MD, RMC, and experimental data.

## Part II: Deconstructing the Amorphous Network: Key Analytical Techniques

Once a structural model is generated, the next step is to analyze it to extract meaningful quantitative information about its atomic arrangement. This is typically done by examining the short-range and medium-range order.

### Chapter 3: Short-Range Order: The Radial Distribution Function (RDF)

The Radial Distribution Function,  $g(r)$ , describes the probability of finding another atom at a distance 'r' from a reference atom, relative to a completely random distribution. It is the most fundamental tool for characterizing the short-range order in an amorphous material.[1][16]

## Interpretation of RDF Peaks

For **silica** glass, we analyze three partial RDFs:  $g_{\text{Si-O}}(r)$ ,  $g_{\text{O-O}}(r)$ , and  $g_{\text{Si-Si}}(r)$ . Each RDF exhibits a series of peaks corresponding to specific atomic correlations.

- **First Peak:** Represents the nearest-neighbor distances (i.e., bond lengths).
- **Second and Subsequent Peaks:** Represent second-nearest neighbors and beyond, providing information about bond angles and local coordination polyhedra.

Pair	First Peak Position (Å)	Structural Interpretation
Si-O	~1.61 Å	The Si-O bond length within the $\text{SiO}_4$ tetrahedron.[1][2]
O-O	~2.63 Å	The distance between two oxygen atoms within the same $\text{SiO}_4$ tetrahedron (O-Si-O edge).[2]
Si-Si	~3.1-3.2 Å	The distance between two silicon atoms connected by a bridging oxygen (Si-O-Si).[17]

The positions and widths of these peaks are a primary validation metric for a computational model. A good model's calculated RDF should closely match the RDF derived from experimental diffraction data.[18]

Caption: Conceptual link between atomic distances and RDF peaks.

## Chapter 4: Medium-Range Order: Ring Statistics Analysis

While RDF characterizes the short-range order, the medium-range structure of **silica** glass is defined by the network topology—specifically, how the fundamental  $\text{SiO}_4$  tetrahedra are connected to form rings. Ring statistics analysis is the primary method for quantifying this crucial aspect of the glass structure.[19][20]

## Defining and Counting Rings

A "ring" is a closed path of alternating Si and O atoms. However, there are multiple definitions for what constitutes a valid ring, with the most common being:

- King's Criterion: Defines a ring as the shortest path between two nearest neighbors of a central atom.[21]
- Guttman's Criterion (Shortest Path): Defines a ring as the shortest path that returns to a given Si atom starting from one of its neighboring Si atoms.[21]

The distribution of ring sizes (e.g., 5-membered, 6-membered, 7-membered rings) is a structural fingerprint of the glass. In simulated bulk **silica**, the distribution is typically dominated by 5-, 6-, and 7-membered rings, with 6-membered rings being the most prevalent.[22] The presence of smaller, more strained rings (3- and 4-membered) is often associated with "defects" in the network and can be correlated with features in Raman spectra.[22]

## Part III: A Practical & Validated Workflow

This section provides a self-validating protocol for generating and analyzing a **silica** glass model using the open-source MD package LAMMPS.[23]

### Experimental Protocol: Melt-Quench Simulation of Silica Glass with LAMMPS

This protocol outlines the key steps and provides an example LAMMPS input script for creating a **silica** glass model using the BKS potential.

**Step 1: Initialization & System Setup** Define the simulation units, atom style, and boundary conditions. Create a simulation box and randomly place Si and O atoms within it.

Step 2: Define Interatomic Potential Specify the BKS force field parameters for Si-Si, Si-O, and O-O interactions. This includes the Buckingham potential for short-range interactions and a long-range solver (like PPPM) for Coulombic forces.[11]

Step 3: Initial Energy Minimization Perform an energy minimization to relax any initial high-energy overlaps from the random atom placement.

Step 4: Melting the System (NVT Ensemble) Heat the system to a high temperature (e.g., 6000 K) and run for a sufficient duration (e.g., 50 ps) in the NVT (constant Number of atoms, Volume, Temperature) ensemble to create a homogenous liquid.

Step 5: Quenching to Glass State (NPT Ensemble) Cool the system from the melt temperature down to 300 K at a controlled rate (e.g., 1 K/ps). This is performed in the NPT (constant Number of atoms, Pressure, Temperature) ensemble to allow the simulation box to relax to its equilibrium density at each temperature.[3]

Step 6: Final Relaxation (NPT Ensemble) Once at 300 K, run the simulation for an additional period (e.g., 100-200 ps) to allow the structure to fully relax and equilibrate at room temperature. The final atomic coordinates from this step represent the **silica** glass model.

Step 7: Analysis Use the final trajectory to calculate structural properties like the RDF and ring statistics. Software like VMD can be used for visualization and analysis of the output trajectory files.[24]

## Example LAMMPS Input Snippet (in.**silica**\_melt\_quench)

Disclaimer: This is an illustrative script. The number of atoms, run times, and cooling rates must be carefully chosen and validated for a specific research question.

## Conclusion

The computational structural analysis of **silica** glass is a mature and powerful field that provides indispensable insights where experimental methods alone are insufficient. By combining physically-grounded MD simulations with experimentally-validated RMC refinements, researchers can generate high-fidelity models of the amorphous network. Subsequent analysis of these models using techniques like RDF and ring statistics allows for the quantitative characterization of the short- and medium-range order that dictates the

material's macroscopic properties. The workflows and protocols described in this guide provide a robust foundation for conducting trustworthy and insightful computational studies of this technologically vital material.

## References

- Keen, D. A., & McGreevy, R. L. (1990). Structural modelling of glasses using reverse Monte Carlo simulation.
- Cruz-Chu, E. R., et al. (n.d.). **Silica** force field.
- Liyana-Arachchi, T. P., et al. (2023). Ab Initio-Derived Force Field for Amorphous **Silica** Interfaces for Use in Molecular Dynamics Simulations. The Journal of Physical Chemistry C. [\[Link\]](#)
- Heinz, H., et al. (2013). Simulation of Forces between Humid Amorphous **Silica** Surfaces: A Comparison of Empirical Atomistic Force Fields. The Journal of Physical Chemistry C. [\[Link\]](#)
- Heinz, H., et al. (n.d.). A Force Field and a Surface Model Database for **Silica** to Simulate Interfacial Properties in Atomic Resolution. CORE. [\[Link\]](#)
- Anonymous. (n.d.). **Silica** Glass Input File. Scribd. [\[Link\]](#)
- Lan, M. T., et al. (2018). Correlation between Structure Characteristics and Pair Radial Distribution Function in **Silica** Glass under Compression. Semantic Scholar. [\[Link\]](#)
- Cruz-Chu, E. R., et al. (2006). Water–**Silica** Force Field for Simulating Nanodevices. The Journal of Physical Chemistry B. [\[Link\]](#)
- Lan, M. T., et al. (2018). Correlation between Structure Characteristics and Pair Radial Distribution Function in **Silica** Glass under Compression. VNU Journal of Science: Mathematics – Physics. [\[Link\]](#)
- Mozzi, R. L., & Warren, B. E. (1969). The structure of vitreous **silica**. Journal of Applied Crystallography. [\[Link\]](#)
- Keen, D. A. (n.d.). REVERSE MONTE CARLO REFINEMENT OF DISORDERED **SILICA** PHASES. Rutherford Appleton Laboratory. [\[Link\]](#)

- Peter, K., & Zierath, J. (2018). Modelling the atomic arrangement of amorphous 2D **silica**: a network analysis. Physical Chemistry Chemical Physics. [[Link](#)]
- Le Roux, S., & Jund, P. (2010). Ring statistics analysis of topological networks: New approach and application to amorphous GeS<sub>2</sub> and SiO<sub>2</sub> systems. Computational Materials Science. [[Link](#)]
- Unknown Author. (n.d.). The radial-distribution function (relative units) for glassy silicon... ResearchGate. [[Link](#)]
- Doblack, B. N. (2012). The Structure and Properties of **Silica** Glass Nanostructures using Novel Computational Systems. eScholarship.org. [[Link](#)]
- Sarnthein, J., et al. (1995). Simulation of a **silica** glass from combined classical and ab initio molecular-dynamics. Physical Review B. [[Link](#)]
- Unknown Author. (n.d.). Example inputs files for LAMMPS simulation of **silica** glass. SporTran documentation. [[Link](#)]
- Zakariyya, I. U., et al. (2022). Structural and Dynamic Characteristics of Densified **Silica** Glass: A Computational Analysis. Bayero Journal of Pure and Applied Sciences. [[Link](#)]
- merrygoat. (n.d.). Simulations of BKS **silica** in LAMMPS. GitHub. [[Link](#)]
- Rimsza, J., & Drabold, D. A. (n.d.). Atomic scale modeling of shock response of fused **silica** and  $\alpha$ -quartz. ResearchGate. [[Link](#)]
- Lee, S. K., et al. (2012). Structure and Properties of Dense **Silica** Glass. Proceedings of the National Academy of Sciences. [[Link](#)]
- Adja, T. K., & Tafen, D. N. (2022). Structure and Properties of Dense **Silica** Glass. ResearchGate. [[Link](#)]
- Yuan, X., et al. (n.d.). Distribution of the rings size in the three amorphous **silica** samples A, B and C. ResearchGate. [[Link](#)]

- Garofalini, S. H., et al. (2020). Molecular mechanism of the expansion of **silica** glass upon exposure to moisture. Journal of the American Ceramic Society. [[Link](#)]
- Igwe, O. (2022). My script is taking too long to run. LAMMPS General Discussion. [[Link](#)]
- Onodera, T., et al. (2017). A study on the plasticity of soda-lime **silica** glass via molecular dynamics simulations. The Journal of Chemical Physics. [[Link](#)]
- Garofalini, S. H. (2000). Molecular Dynamics Simulations of **Silicate** Glasses and Glass Surfaces. Reviews in Mineralogy and Geochemistry. [[Link](#)]
- Shi, Y., et al. (2021). Experimental method to quantify the ring size distribution in **silicate** glasses and simulation validation thereof. Science Advances. [[Link](#)]
- Lockwood, G. K. (n.d.). 4. Making a Glass. Personal Website. [[Link](#)]
- Sadjadi, M., & Thorpe, M. F. (2017). Ring statistics of **silica** bilayers. ResearchGate. [[Link](#)]
- Bionducci, M., et al. (1994). A reverse Monte Carlo study of SiO<sub>2</sub> and B<sub>2</sub>O<sub>3</sub> glasses. Journal of Non-crystalline Solids. [[Link](#)]
- Tucker, M. G., et al. (2013). RMCProfile User Manual. RMCProfile. [[Link](#)]
- Unknown Author. (n.d.). Tutorials. rmcprofile. [[Link](#)]
- Unknown Author. (n.d.). The RMCProfile working environment. RMCProfile. [[Link](#)]
- Vollmayr, K., et al. (1996). Structural transformation in densified **silica** glass: A molecular-dynamics study. Physical Review B. [[Link](#)]
- Zlka Silic Bio. (2022). Molecular Dynamics Trajectory Analysis using VMD. YouTube. [[Link](#)]
- Unknown Author. (2017). RMCPROFILE. National Institute of Standards and Technology. [[Link](#)]
- Ben-Ishai, A., & Kabalah-Amitai, L. (n.d.). A) Molecular dynamics simulation of melt quench compression on **silica**... ResearchGate. [[Link](#)]

- Tucker, M. G. (n.d.). RMCProfile: Local structure of crystalline to amorphous materials. ILL workshops (Indico). [\[Link\]](#)
- NPTEL-NOC IITM. (2022). 26 Input Script for LAMMPS | Part 1 | Foundations of Computational MaterialsModelling. YouTube. [\[Link\]](#)
- Umeno, Y., et al. (2022). Machine learning molecular dynamics reveals the structural origin of the first sharp diffraction peak in high-density **silica** glasses. Scientific Reports. [\[Link\]](#)
- Unknown Author. (n.d.). Generating Amorphous Structures. QuantumATKX-2025.06 Documentation. [\[Link\]](#)
- Biswas, P., et al. (2005). Reverse Monte Carlo modeling of amorphous silicon. Physical Review B. [\[Link\]](#)

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## Sources

- 1. [js.vnu.edu.vn](http://js.vnu.edu.vn) [[js.vnu.edu.vn](http://js.vnu.edu.vn)]
- 2. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 3. [pubs.aip.org](http://pubs.aip.org) [[pubs.aip.org](http://pubs.aip.org)]
- 4. 4. Making a Glass [[glennklockwood.com](http://glennklockwood.com)]
- 5. [pubs.geoscienceworld.org](http://pubs.geoscienceworld.org) [[pubs.geoscienceworld.org](http://pubs.geoscienceworld.org)]
- 6. [glass.rutgers.edu](http://glass.rutgers.edu) [[glass.rutgers.edu](http://glass.rutgers.edu)]
- 7. Generating Amorphous Structures — | QuantumATKX-2025.06 Documentation [[docs.quantumatk.com](http://docs.quantumatk.com)]
- 8. [pubs.acs.org](http://pubs.acs.org) [[pubs.acs.org](http://pubs.acs.org)]
- 9. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 10. GitHub - merrygoat/bks-silica: Simulations of BKS silica in LAMMPS [[github.com](http://github.com)]

- 11. matsci.org [matsci.org]
- 12. Simulation of Forces between Humid Amorphous Silica Surfaces: A Comparison of Empirical Atomistic Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural modelling of glasses using reverse Monte Carlo simulation | Semantic Scholar [semanticscholar.org]
- 14. rmcprofile.ornl.gov [rmcprofile.ornl.gov]
- 15. e-l.unifi.it [e-l.unifi.it]
- 16. Correlation between Structure Characteristics and Pair Radial Distribution Function in Silica Glass under Compression | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Modelling the atomic arrangement of amorphous 2D silica: a network analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Experimental method to quantify the ring size distribution in silicate glasses and simulation validation thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The Structure and Properties of Silica Glass Nanostructures using Novel Computational Systems [escholarship.org]
- 24. m.youtube.com [m.youtube.com]
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